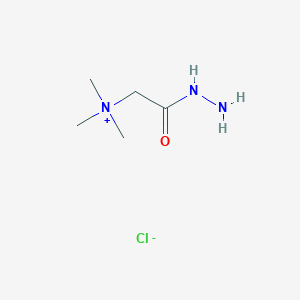

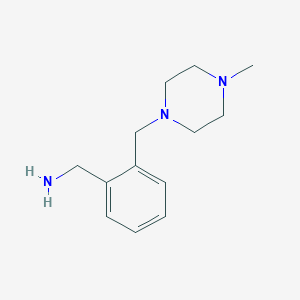

2-(4-Methylpiperazin-1-ylmethyl)benzylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

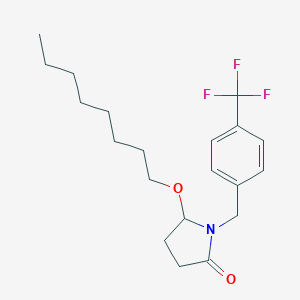

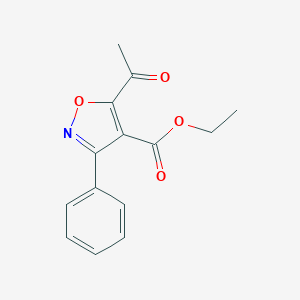

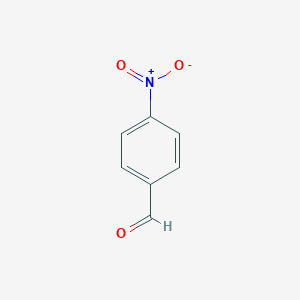

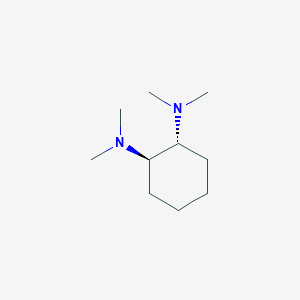

2-(4-Methylpiperazin-1-ylmethyl)benzylamine is a chemical compound that belongs to the class of benzylpiperazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of benzylpiperazine derivatives typically includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, attached to a benzyl group through a methylene chain.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives, including those similar to 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, often involves the alkylation of piperazine with a benzyl halide or the reductive amination of a benzaldehyde derivative. For instance, the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride was achieved through α-bromination of 4-methylbenzoic acid followed by amination without separation . Another practical synthesis method for a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was reported using direct reductive alkylation of 1-methylpiperazine .

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is characterized by the presence of a piperazine ring and a benzyl group. The crystal structure of a related compound, 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, revealed that the benzimidazole ring system is nearly planar, and the piperazine ring adopts a chair conformation .

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, including substitutions at different positions on the phenyl ring or modifications of the piperazine moiety. For example, in the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, modifications were focused on varying the nature and position of substituents on the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by the substituents on the phenyl and piperazine rings. These properties can affect the compound's solubility, stability, and biological activity. For example, the binding of a piperazine derivative to bovine serum albumin was investigated to understand its pharmacokinetic mechanism, indicating the importance of these properties in drug design .

科学研究应用

Histamine H3 Receptor Ligands

One study elaborated on derivatives of 2-aminopyrimidine, focusing on their binding affinity to human histamine H3 receptors. The research found that replacing 4-methylpiperazino with N-benzylamine and specific substitutions led to compounds with high affinity and selectivity for H3 receptors. This indicates potential applications in developing treatments targeting the histamine H3 receptor, with implications for disorders related to cognitive function, sleep, and appetite (Sadek et al., 2014).

Antileukemic Agent Synthesis

Another study focused on synthesizing new carboxylic acid amides containing an N-methylpiperazine fragment, which is key in the synthesis of the antileukemic agent imatinib. This research highlights the role of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine and its derivatives in the synthesis of pharmaceuticals with significant therapeutic value, especially in cancer treatment (Koroleva et al., 2011).

Alzheimer's Disease Research

In Alzheimer's disease research, a class of 2,4-disubstituted pyrimidines was evaluated as dual inhibitors of cholinesterase and amyloid-β aggregation. These compounds, including variants of 2-(4-Methylpiperazin-1-ylmethyl)benzylamine, offer insights into designing molecules that could potentially target multiple pathways involved in Alzheimer's disease, indicating a broad therapeutic application in neurodegenerative disorders (Mohamed et al., 2011).

属性

IUPAC Name |

[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGWICVOLZFMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585490 |

Source

|

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-ylmethyl)benzylamine | |

CAS RN |

879896-50-1 |

Source

|

| Record name | 1-{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。